molecular formula C17H16ClN5O2S B3015456 (2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone CAS No. 1111611-37-0

(2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone

Cat. No. B3015456
CAS RN: 1111611-37-0
M. Wt: 389.86
InChI Key: BZHWTJBGVSZLFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research on compounds with chloropyridine, thiophene, oxadiazole, and piperazine derivatives has shown significant antimicrobial activity. Patel et al. (2011) explored the synthesis of pyridine derivatives, demonstrating variable and modest antimicrobial efficacy against bacteria and fungi, highlighting the potential of these compounds in the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

Molecular Interaction Studies

Studies on molecular interactions, such as those by Shim et al. (2002), provide insights into how compounds with similar structural features interact with biological receptors. Their research on cannabinoid receptor antagonists offers a foundation for understanding the complex dynamics between synthetic compounds and biological systems, which could be relevant for designing compounds with specific biological activities (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Discovery of Potent Antagonists

The discovery of potent antagonists for specific receptors, as reported by Romero et al. (2012), illustrates the application of these compounds in targeting specific biological pathways. Their work on G protein-coupled receptor antagonists showcases the potential of structurally similar compounds in therapeutic applications (Romero, Hastings, Moningka, Guo, Wang, Di Salvo, Lei, Trusca, Deng, Tong, Terebetski, Ball, & Ujjainwalla, 2012).

Structural and Hirshfeld Surface Analysis

Research into the structural and Hirshfeld surface analysis of compounds, such as those conducted by Prasad et al. (2018), contributes to our understanding of molecular interactions and stability, which are crucial for the design and development of new chemical entities for scientific applications (Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).

properties

IUPAC Name

(2-chloropyridin-3-yl)-[4-[(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c18-15-13(2-1-4-19-15)17(24)23-7-5-22(6-8-23)10-14-20-16(21-25-14)12-3-9-26-11-12/h1-4,9,11H,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZHWTJBGVSZLFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NC(=NO2)C3=CSC=C3)C(=O)C4=C(N=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.